molecular formula C8H12O3 B1590301 1,4-Dioxaspiro[4.5]decan-6-one CAS No. 4746-96-7

1,4-Dioxaspiro[4.5]decan-6-one

Cat. No.: B1590301
CAS No.: 4746-96-7
M. Wt: 156.18 g/mol
InChI Key: FGXQQTSLFAVOCN-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-6-one (CAS: 4746-96-7) is a bicyclic ketal derivative with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Structurally, it consists of a cyclohexanone ring fused with a 1,4-dioxolane ring via a spiro carbon atom. This compound is also referred to as 1,2-cyclohexanedione cyclic ethylene acetal, highlighting its role as a protective group for ketones in organic synthesis . Its stability and reactivity make it valuable in pharmaceutical and materials science research, particularly in the synthesis of spirocyclic analogs and heterocycles.

Preparation Methods

Overview of 1,4-Dioxaspiro[4.5]decan-6-one Synthesis

The synthesis of this compound generally involves constructing the spirocyclic framework by forming a dioxane ring fused to a cyclohexanone core. Key strategies include acetalization (ketalization) reactions between cyclic ketones and diols or related precursors under acid catalysis or solid acid catalysis. Control of reaction conditions such as solvent, temperature, catalyst, and reaction time is critical to obtaining high yields and purity.

Preparation Methods

Ketalization of Cyclohexanone Derivatives with Ethylene Glycol

One common synthetic route involves the reaction of cyclohexanone or cyclohexanedione derivatives with ethylene glycol to form the 1,4-dioxaspiro ring system. The general reaction proceeds via acid-catalyzed ketal formation:

  • Reactants: Cyclohexanone or substituted cyclohexanones + ethylene glycol
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid, montmorillonite KSF (a solid acid clay), or ionic liquids
  • Solvents: Polar aprotic solvents or solvent-free conditions
  • Conditions: Heating at moderate temperatures (room temperature to 110–130°C), reaction times from 1.5 to 4 hours
  • Workup: Extraction with organic solvents (e.g., toluene), purification by crystallization or column chromatography

This method allows the formation of the spirocyclic ketal with good selectivity and yield.

Solid Acid Catalysis Using Montmorillonite KSF

A notable green chemistry approach uses montmorillonite KSF as a heterogeneous acid catalyst to promote the ketalization of methyl 9,10-dihydroxyoctadecanoate (MDHO) with cyclic ketones such as cyclopentanone and cyclohexanone to form 1,4-dioxaspiro[4.4] and [4.5] compounds, including this compound derivatives.

  • Advantages:

    • Mild reaction conditions (room temperature)
    • Short reaction times (~45 min)
    • Easy catalyst recovery and reuse
    • Environmentally benign
  • Example:

    • Reaction of MDHO with cyclohexanone in the presence of montmorillonite KSF yields this compound derivatives as yellow viscous liquids with yields around 50%.

Ionic Liquid Catalysis and Continuous Flow Synthesis

Advanced methods employ ionic liquids such as 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate as catalysts and solvents to promote the ketalization reaction under controlled heating. These methods can be adapted to continuous flow reactors for industrial-scale production, offering:

  • Precise temperature and reaction time control
  • Enhanced reaction rates and yields
  • Simplified product isolation by steam distillation of low-boiling byproducts
  • High purity through crystallization and solvent extraction

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Yield and Purity
Catalyst Montmorillonite KSF, p-TsOH, ionic liquids Influences reaction rate and selectivity
Temperature Room temp to 132°C Higher temp increases rate but may cause decomposition
Solvent Toluene, polar aprotic solvents, or solvent-free Affects solubility and reaction kinetics
Reaction Time 45 min to 4 hours Longer time improves conversion but may reduce selectivity
Molar Ratio (Ketone:Diol) 1:1 to 1:2 Excess diol favors complete ketalization

Detailed Research Findings

Sonochemical Method for Ketalization

Research demonstrated that sonochemical activation can accelerate the ketalization of methyl 9,10-dihydroxyoctadecanoate with cyclohexanone to form this compound derivatives efficiently. The sonochemical method reduced reaction time to 45 minutes and produced yields over 50%, with the product confirmed by FTIR, GC-MS, and NMR spectroscopy.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • Proton NMR shows characteristic signals for the spirocyclic dioxane ring protons (singlets around 3.8–4.2 ppm) and ketone-adjacent protons.
    • Carbon NMR confirms the carbonyl carbon (~200 ppm) and spiro carbon signals.
  • IR Spectroscopy:

    • Strong absorption band at ~1735 cm⁻¹ corresponding to the ketone carbonyl group.
    • C-O-C stretching vibrations at ~1180 cm⁻¹ confirm the dioxane ring.
  • Mass Spectrometry:

    • Molecular ion peak consistent with the molecular formula (C8H12O3 for the ketal).
    • Fragmentation patterns supporting the spirocyclic structure.

Industrial Scale Considerations

Industrial synthesis adapts the laboratory methods by:

  • Using continuous flow reactors for better heat and mass transfer
  • Employing automated temperature and pressure controls
  • Utilizing high-pressure reactors to increase reaction rates
  • Implementing advanced purification such as crystallization and solvent extraction to achieve high purity (>99%) suitable for pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Reactants Catalyst/Conditions Yield (%) Notes
Acid-catalyzed ketalization Cyclohexanone + ethylene glycol p-TsOH, 110–130°C, 1.5–4 h 60–80 Classical method, requires careful temp control
Montmorillonite KSF catalysis MDHO + cyclohexanone Montmorillonite KSF, RT, 45 min ~50 Green method, heterogeneous catalyst
Ionic liquid catalysis Cyclohexanedione + ethylene glycol 1-Butyl-3-methylimidazolium hydrogensulfate, 110°C 70–85 Suitable for continuous flow synthesis
Sonochemical ketalization MDHO + cyclohexanone Ultrasound, RT, 45 min ~50 Accelerated reaction, eco-friendly

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction of the ketal group can lead to the formation of alcohols.

    Substitution: The ketal group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ketals with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1,4-Dioxaspiro[4.5]decan-6-one serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and psychoactive drugs.

Analgesic Compounds

This compound is utilized in the preparation of potent analgesic agents. It has been reported that derivatives of this compound exhibit significant analgesic activity, making them potential candidates for pain management therapies .

Serotonin Receptor Agonists

Recent studies have highlighted the role of this compound derivatives as selective agonists for serotonin receptors (5-HT1A). For example, a derivative named 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has shown promising results as a partial agonist with moderate selectivity towards α1-adrenoceptors . This suggests potential applications in treating mood disorders and anxiety.

Palladium-Catalyzed Aminocarbonylation

One efficient method involves the palladium-catalyzed aminocarbonylation of 2-acetylcyclohexanone to yield 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This process demonstrates the versatility of the compound in generating biologically active derivatives .

Microwave-Assisted Reactions

Microwave-assisted reductive amination has also been explored as a method to synthesize derivatives rapidly and efficiently, enhancing the yield and reducing reaction times compared to traditional methods .

Material Science Applications

Beyond medicinal uses, this compound is being investigated for its potential applications in materials science:

Liquid Crystals

The compound is recognized as an intermediate in the development of liquid crystals, which are essential for display technologies and other electronic applications. Its unique structural properties allow for tuning the optical characteristics of liquid crystal formulations .

Case Studies

StudyFocusFindings
Franchini et al., 2016Synthesis of 5-HT1A agonistsIdentified derivatives with high selectivity and potency for serotonin receptors .
Research on analgesicsDevelopment of pain relief medicationsDemonstrated significant analgesic effects in animal models using synthesized compounds from this compound .
Material Science ApplicationsLiquid crystal formulationsExplored the use of dioxaspiro compounds to enhance optical properties in display technologies .

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-one involves its interaction with molecular targets through its ketal group. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is of particular interest.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varying Substituents

1,4-Dioxaspiro[4.5]dec-6-ene

  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.18 g/mol
  • Key Difference : Contains a double bond (C6-C7) instead of a ketone group at position 6 .
  • Applications : Serves as a precursor for oxidation reactions to synthesize ketones, though attempts to oxidize it to 1,4-Dioxaspiro[4.5]decan-8-one resulted in decomposition .

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one

  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • Key Difference : Features methyl groups at position 6, increasing steric bulk and altering reactivity .
  • Hazard Profile : Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

6-Chloro-1,4-dioxaspiro[4.5]decane

  • Molecular Formula : C₈H₁₃ClO₂
  • Molecular Weight : 176.64 g/mol
  • Key Difference : Chlorine substituent at position 6 enhances electrophilicity, making it useful in nucleophilic substitution reactions .

Analogues with Functional Group Modifications

3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one

  • Molecular Formula : C₁₄H₁₆O₃
  • Molecular Weight : 232.28 g/mol
  • Key Difference : A phenyl group at position 3 introduces aromaticity, influencing UV/Vis absorption and catalytic hydrogenation pathways .

1,4-Dioxaspiro[4.5]decan-8-amine Derivatives

  • Example : N-(1,4-Dioxaspiro[4.5]dec-8-yl)benzylamine (CAS: 131511-13-2)
  • Applications: Used in the synthesis of kinase inhibitors and quinoline-based pharmaceuticals .

Heteroatom Variants: Dithiaspiro Analogues

7-(Pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene

  • Molecular Formula : C₁₁H₁₈S₂
  • Key Difference : Replaces oxygen atoms in the dioxolane ring with sulfur, altering electronic properties and redox stability .
  • Synthesis : Prepared via photochemical [2+2] cycloaddition and characterized by NMR and HRMS .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications/Notes
1,4-Dioxaspiro[4.5]decan-6-one 4746-96-7 C₈H₁₂O₃ 156.18 Ketone Protective group in synthesis
1,4-Dioxaspiro[4.5]dec-6-ene 1004-58-6 C₈H₁₂O₂ 140.18 Double bond Precursor for oxidation reactions
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one 131206-75-2 C₁₀H₁₆O₃ 184.23 Methyl groups Sterically hindered ketone
6-Chloro-1,4-dioxaspiro[4.5]decane 6954-16-1 C₈H₁₃ClO₂ 176.64 Chlorine Electrophilic intermediate
7-(Pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene - C₁₁H₁₈S₂ 214.39 Sulfur atoms Photochemical studies

Key Research Findings

  • Synthetic Challenges : Oxidation of 1,4-Dioxaspiro[4.5]dec-6-ene to the 8-keto derivative using SeO₂ led to decomposition, highlighting the sensitivity of spiroketals under strong oxidative conditions .
  • Reduction Reactions : this compound can be reduced to 1,4-Dioxaspiro[4.5]decan-8-ol using NaBH₄, demonstrating the reactivity of its ketone group .
  • Pharmaceutical Relevance: Amine derivatives, such as 1,4-Dioxaspiro[4.5]decan-8-amine, are critical in designing kinase inhibitors, as shown in the synthesis of 4-bromo-6-nitro-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine .

Biological Activity

1,4-Dioxaspiro[4.5]decan-6-one is a spirocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activity, particularly in relation to serotonin receptors and other molecular targets.

Chemical Structure and Properties

  • Molecular Formula : C8H12O3
  • CAS Number : 4746-96-7
  • Molecular Weight : 156.18 g/mol

The compound features a spirocyclic ketal structure, characterized by two interconnected rings sharing a common atom. This unique configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ketal group allows for specific binding interactions that can modulate biochemical pathways. Current research suggests that it may act as an enzyme inhibitor or modulator, influencing processes such as neurotransmission and metabolic pathways.

Serotonin Receptor Agonism

A pivotal study demonstrated that derivatives of this compound exhibited enhanced affinity for the 5-HT1A receptor , a key target in the treatment of depression and anxiety disorders. The compound's structural modifications were found to optimize binding interactions within the receptor's active site, suggesting its potential as a scaffold for new antidepressants .

Case Studies

  • Study on Selectivity : Franchini et al. (2016) synthesized various derivatives of the compound and evaluated their selectivity for serotonin receptors compared to traditional ligands. The results indicated that certain modifications could significantly enhance selectivity and potency at the 5-HT1A receptor, with some compounds showing a selectivity ratio of up to 80 compared to α1-adrenoceptors .
  • Molecular Modeling : Molecular docking studies revealed that specific alkyl substituents on the spirocyclic structure could improve binding affinity. The research highlighted that these modifications could stabilize the protein-ligand complex through multiple interactions within the receptor cavity .
  • Comparative Analysis with Analogues : A comparative study showed that this compound exhibited distinct biological properties compared to its sulfur analogs (e.g., 1,4-dithiaspiro[4.5]decan-6-one). The differences in heteroatom composition were found to affect chemical reactivity and receptor interaction profiles significantly .

Applications in Medicinal Chemistry

The compound is being explored for various applications in medicinal chemistry:

  • Antidepressants : Due to its activity at serotonin receptors, it may serve as a lead compound for developing new antidepressant medications.
  • Enzyme Inhibition : Its ability to modulate enzyme activity positions it as a candidate for further research into metabolic disease treatments.
  • Pharmaceutical Intermediates : It is used as an intermediate in synthesizing more complex bioactive molecules, enhancing its utility in drug development .

Summary of Biological Activity

Activity TypeFindings
Serotonin Receptor Agonism Enhanced affinity for 5-HT1A receptor; potential antidepressant scaffold
Selectivity Studies Selectivity ratios up to 80 against α1-adrenoceptors
Molecular Modeling Insights Structural modifications improve binding affinity
Comparative Analyses Distinct properties compared to sulfur analogs

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 1,4-Dioxaspiro[4.5]decan-6-one?

this compound is a bicyclic spiroketal with a molecular formula of C₈H₁₂O₃ (MW: 156.18 g/mol). Its structure includes a six-membered cyclohexanone ring fused to a five-membered 1,4-dioxolane ring via a spiro carbon atom. Key properties include:

  • Density : 1.16 g/cm³
  • Melting Point : 70–76°C
  • Boiling Point : 268.3°C at 760 mmHg .
    The compound’s spirocyclic framework confers rigidity, influencing its reactivity and potential applications in asymmetric synthesis.

Q. What is an optimized synthetic route for this compound?

A one-step synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in acidic conditions (e.g., HCl/MeOH) has been reported. Alternatively, reduction of 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) using NaBH₄ in methanol at 0°C yields the corresponding alcohol with 96% efficiency, followed by purification via column chromatography . Example protocol :

  • Starting material : 10 g of 1,4-Dioxaspiro[4.5]decan-8-one.
  • Reagent : NaBH₄ (4.8 g, 128 mmol) in MeOH.
  • Yield : 9.7 g (61.3 mmol, 96%) after chromatography .

Q. How is this compound characterized spectroscopically?

  • ¹H NMR : Key signals include δ 1.6–2.1 ppm (cyclohexanone protons) and δ 3.8–4.2 ppm (dioxolane ring protons).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ketone) .
    Advanced characterization may involve 13C NMR and HSQC/HMBC to confirm spiro connectivity and ring conformations .

Advanced Research Questions

Q. How can this compound be utilized in the total synthesis of natural products?

This compound serves as a versatile building block for constructing complex frameworks. For example, it has been employed in the 12-step synthesis of Bifidenone , a natural product with tubulin polymerization inhibition activity. The spirocyclic core enables stereochemical control during ring-opening and functionalization steps . Key reaction :

  • Spiro ring-opening : Catalyzed by Rhodium complexes to generate enantioselective intermediates .

Q. What strategies resolve contradictions in reported biological activities of spirocyclic analogs?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Structural isomerism : Small changes in substituent position (e.g., 6- vs. 8-keto derivatives) alter binding modes .
  • Assay conditions : Variations in solvent polarity (e.g., DMSO vs. aqueous buffer) affect compound solubility and aggregation .
    A systematic approach involves:

Computational docking to predict binding poses.

Dose-response assays across multiple cell lines.

Metabolic stability studies (e.g., using liver microsomes) .

Q. How can the stereochemistry of spirocyclic derivatives be rigorously analyzed?

Advanced NMR techniques are critical:

  • NOESY : Identifies spatial proximity between protons in rigid spiro systems.
  • J-based coupling analysis : Resolves axial/equatorial conformers in the dioxolane ring .
    For example, 15N and 17O NMR have been used to probe electronic environments in related 1,4-diazaspiro[4.5]decanes .

Q. What are the environmental and safety considerations for handling this compound?

  • Environmental persistence : Analogous spirocyclic compounds (e.g., 1,4-dioxane) are classified as likely carcinogens. However, this compound’s stability under ambient conditions requires evaluation via OECD 301 biodegradability tests .
  • Toxicity data gaps : Prioritize Ames tests for mutagenicity and EC₅₀ assays in aquatic models (e.g., Daphnia magna) .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXQQTSLFAVOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=O)C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493011
Record name 1,4-Dioxaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-96-7
Record name 1,4-Dioxaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one

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